Acetaldehyde;formaldehyde

Aldehyde copolymerization Thermal stability Elastomer

Industrial formulators face limited options between costly virgin polyols and inconsistent by-product streams. CAS 68442-60-4 is a heterogeneous polyhydric alcohol reaction mass obtained from base-catalyzed aldol-type condensation and cross-Cannizzaro pathways, utilized as an economy-grade chemical building block. • 3-4× lower unreacted resorcinol content & 97-98 wt% styrene conversion in SAc resins vs. 42 wt% for formaldehyde-based SF analogs • Direct copolymerization yields elastomers stable above 300°C with complete organic solvent resistance-unattainable with homopolyformaldehyde • Suitable for esterifications, etherifications, and liquid phenolic resin formulations Supplied as an amber amorphous solid. Bulk and custom packaging available.

Molecular Formula C3H6O2
Molecular Weight 74.08 g/mol
CAS No. 68442-60-4
Cat. No. B13764713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde;formaldehyde
CAS68442-60-4
Molecular FormulaC3H6O2
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCC=O.C=O
InChIInChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2
InChIKeyKNNPTLFTAWALOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Acetaldehyde-Formaldehyde Reaction Products


Acetaldehyde, reaction products with formaldehyde, by-products from (CAS 68442-60-4) is a heterogeneous mixture obtained as a by-product stream from industrial condensation reactions, rather than a single defined chemical entity. The mixture comprises polyhydric alcohols and oligomeric species formed via base-catalyzed aldol-type condensation and cross-cannizzaro pathways between acetaldehyde and formaldehyde [1]. Commercial specifications such as Perstorp Polyol PX represent a solid amorphous reaction mass of polyhydric alcohols (CAS 68442-60-4) utilized as an economy-grade chemical building block in esterifications, etherifications, and liquid phenolic resin formulations .

Heterogeneous polyhydric alcohol reaction mass, not a single defined entity
Economy-grade building block for esterifications and etherifications
Designed for liquid phenolic resin formulations and coating intermediates
Amorphous solid; composition-dependent thermal and crosslinking behavior

Why Generic Substitution Fails for Acetaldehyde-Formaldehyde Reaction Products


Simple substitution with virgin formaldehyde, acetaldehyde, or conventional pentaerythritol is not functionally equivalent because CAS 68442-60-4 represents a distinct by-product reaction mass containing a distribution of polyhydric alcohols and oligomeric condensates. This compositional heterogeneity directly impacts thermal behavior and crosslinking kinetics relative to pure monomers or refined polyols. Direct copolymerization of formaldehyde and acetaldehyde yields an elastic copolymer that does not melt below 300°C and is insoluble in organic solvents [1], a property profile unattainable with homopolyformaldehyde or polyacetaldehyde alone. Furthermore, when substituted for formaldehyde in alkylresorcinol resin synthesis, acetaldehyde-derived resins (SAc) exhibit a 3- to 4-fold reduction in unreacted resorcinol components and substantially higher styrene conversion (97–98 wt%) compared to formaldehyde-based analogs (42 wt%) [2].

Formaldehyde alone
Homopolyformaldehyde decomposes on heating; does not provide elastomeric or solvent-resistant properties
Acetaldehyde alone
Polyacetaldehyde is thermally unstable and requires end-capping; no high-temperature elastic behavior
Virgin pentaerythritol
Higher purity and cost; lacks the oligomeric distribution that influences resin cure and crosslinking kinetics

Differentiation Evidence for Acetaldehyde-Formaldehyde Reaction Products


High-Temperature Elastomeric Copolymer Performance

The formaldehyde-acetaldehyde copolymer synthesized via triisobutylaluminum-catalyzed anionic copolymerization exhibits substantially different thermal and solubility behavior compared to both homopolyformaldehyde and polyacetaldehyde. While homopolyformaldehyde decomposes thermally via unzipping to release formaldehyde gas, the copolymer demonstrates a thermal stability intermediate between the two homopolymers, reaching a minimum in the 40/60 to 60/40 composition range [1].

Thermal & Solubility Behavior
Head-to-head
Target: elastic; >300°C; insoluble Baseline: homopolymers decompose or unstable
Supports high-temperature elastomer research context
Anionic copolymerization; triisobutylaluminum
Aldehyde copolymerization Thermal stability Elastomer

Monomer Conversion and Residual Reduction in Alkylresorcinol Resins

In the synthesis of styrene-modified oil shale alkylresorcinol resins, replacement of formaldehyde with acetaldehyde produces resins (SAc) with markedly different conversion efficiencies and residual monomer profiles. SAc resins achieve styrene conversion of 97–98 wt% compared to only 42 wt% for formaldehyde-based (SF) resins, and contain 3–4 times less unreacted original resorcinol components [1].

Styrene Conversion
Head-to-head
SAc: 97–98 wt% SF: 42 wt% 3–4× lower residual resorcinol
Higher monomer conversion, lower VOC emission potential
Styrene-modified oil shale alkylresorcinol resins
Alkylresorcinol-aldehyde resins Styrene conversion Residual monomer

Hydroxymethylation Kinetics in Pentaerythritol Precursor Synthesis

The kinetic analysis of acetaldehyde-formaldehyde condensation in aqueous alkaline solutions reveals that β-hydroxypropionaldehyde (the monohydroxymethylation product) undergoes further hydroxymethylation at a rate four times faster than the initial monohydroxymethylation of acetaldehyde [1]. This kinetic cascade is critical for the efficient production of bishydroxymethylacetaldehyde, a direct precursor to pentaerythritol.

Hydroxymethylation Rate
Context-dependent
Second step 4× faster than first
Supports intensified pentaerythritol synthesis
Aqueous alkaline, 5–20°C; rate equation provided
Condensation kinetics Pentaerythritol precursors Hydroxymethylation

Low-Temperature Copolymerization Kinetics

The copolymerization of formaldehyde with acetaldehyde proceeds to completion within 30 minutes at −78°C using triisobutylaluminum as catalyst [1]. This rapid, low-temperature reactivity profile contrasts with the polymerization behavior of formaldehyde alone, which typically requires more stringent catalyst conditions or elevated temperatures to achieve comparable conversion.

Copolymerization Time
Class-level
Complete within 30 min at –78°C
Supports energy-efficient manufacturing context
Anionic catalyst; cryogenic conditions
Copolymerization rate Low-temperature polymerization Anionic catalysis

Economy-Grade Polyhydric Alcohol Mixture

Perstorp Polyol PX (CAS 68442-60-4), a reaction mass of polyhydric alcohols obtained as a by-product stream, is commercially positioned as an economy-grade alternative to refined polyols such as pentaerythritol . While specific purity specifications are not publicly disclosed, the product is established as a solid amorphous material suitable for esterification, etherification, and liquid phenolic resin applications .

Product Grade
Data to verify
Economy-grade polyhydric alcohol mixture
Cost-advantaged alternative to refined polyols
Purity specifications not publicly disclosed
Polyol building block Esterification Phenolic resins

Solubility Profile of Alkylresorcinol Resins

Acetaldehyde-based (SAc) alkylresorcinol resins exhibit a defined solubility profile: soluble in acetone, ethanol, acetonitrile, and tetrahydrofuran, while insoluble in benzene [1]. This selective solubility enables solvent-based processing and formulation strategies distinct from formaldehyde-based (SF) resin analogs.

Solubility Matrix
Head-to-head
Soluble: acetone, EtOH, MeCN, THF Insoluble: benzene
Facilitates solvent selection for resin formulations
SAc resin; softening point 51–103°C
Resin solubility Organic solvent compatibility Alkylresorcinol resins

Application Scenarios for Acetaldehyde-Formaldehyde Reaction Products


High-Temperature Elastomeric Copolymer Synthesis

The formaldehyde-acetaldehyde copolymer synthesized via anionic catalysis is uniquely suited for applications requiring elastomeric materials with thermal stability exceeding 300°C and complete organic solvent resistance [1]. This scenario includes high-temperature seals, gaskets, and chemically resistant elastomer components where polyformaldehyde homopolymers would undergo thermal degradation.

Cost-Optimized Liquid Phenolic Resin Formulations

CAS 68442-60-4 as Polyol PX serves as an economy-grade polyhydric alcohol building block in liquid phenolic resins for coatings, adhesives, and molding compounds . Procurement in this scenario is justified when formulation performance requirements can be met with a reaction mass of polyhydric alcohols rather than higher-cost, higher-purity virgin polyols such as refined pentaerythritol.

Low-VOC Alkylresorcinol-Aldehyde Resin Manufacturing

Replacement of formaldehyde with acetaldehyde in alkylresorcinol resin synthesis yields SAc resins with 97–98 wt% styrene conversion (vs. 42 wt% for SF resins) and 3–4× lower unreacted resorcinol content [2]. This scenario directly addresses regulatory and environmental pressures to reduce volatile organic compound emissions in industrial resin production, making acetaldehyde-based resin feedstocks a procurement priority for environmentally compliant manufacturing.

Pentaerythritol Precursor Production Process Intensification

The 4-fold kinetic acceleration of β-hydroxypropionaldehyde hydroxymethylation relative to acetaldehyde monohydroxymethylation [3] supports intensified reactor design for bishydroxymethylacetaldehyde production, a key intermediate in pentaerythritol synthesis. This kinetic advantage enables reduced reactor volume or increased throughput in continuous pentaerythritol manufacturing processes.

Application
Selection Property
Validation Focus
High-temperature elastomer synthesis
Thermal stability and organic solvent resistance
Elastomeric behavior retention at elevated temperature
Cost-optimized phenolic resin formulations
Polyol functionality and cost profile
Resin cure performance vs. purity requirements
Low-VOC alkylresorcinol resin manufacturing
Styrene conversion efficiency
Residual monomer level and emission reduction
Pentaerythritol process intensification
Hydroxymethylation cascade kinetics
Reactor productivity and intermediate yield

Technical Documentation Hub

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